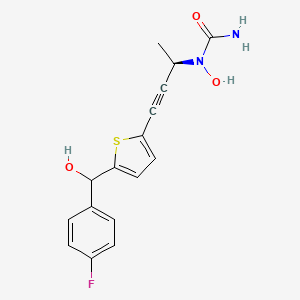

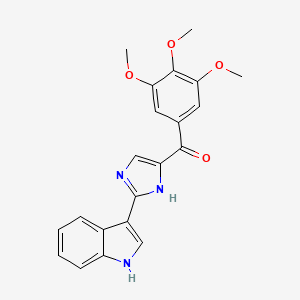

![molecular formula C31H38N2O5 B605164 (2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide CAS No. 1354039-86-3](/img/structure/B605164.png)

(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide

説明

ACT-335827 is a potent and selective orexin OX1 receptor antagonist.

科学的研究の応用

Electrochemical Oxidation Studies

Research on similar compounds indicates a focus on electrochemical oxidation processes. For instance, the electrochemical oxidation of 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been explored, providing insights into the synthesis of biphenyl derivatives and the implications for substrate design (Carmody, Sainsbury & Newton, 1980).

Pharmacological Properties

Several studies on related compounds highlight their pharmacological significance, particularly in terms of anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This is exemplified by research on compounds like 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone (Bonilla-Castañeda, Villamizar-Mogotocoro & Kouznetsov, 2022).

Analytical Methods in Pharmacokinetics

Analytical methods such as LC–MS–MS have been developed for determining similar compounds and their metabolites in human plasma, which is crucial for pharmacokinetic studies. This methodology facilitates the understanding of the distribution, metabolism, and excretion of these compounds in the human body (Choi et al., 2011).

Structural Analysis and Molecular Conformation

Studies also focus on the structural analysis and molecular conformation of related compounds, often employing techniques like NMR spectroscopy and X-ray diffraction. This research is critical for understanding the physical and chemical properties of these compounds, which can influence their pharmacological activity (Kălmăn et al., 1986).

Metabolic Pathways

Exploring the metabolic pathways of similar compounds is another key area of research. Understanding how these compounds are metabolized can inform their safety and efficacy as therapeutic agents. For example, studies have investigated the metabolism of new P-glycoprotein inhibitors, providing insights into the potential therapeutic applications of these compounds (Paek et al., 2006).

作用機序

Target of Action

ACT-335827 is a selective antagonist of the orexin receptor type 1 . The primary target of ACT-335827 is the orexin receptor 1 (OX1R) . The orexin system, which includes OX1R, plays a crucial role in regulating feeding, nutrient metabolism, and energy homeostasis .

Mode of Action

ACT-335827 acts on OX1R with an IC50 value of 6 nM . This means that ACT-335827 has a high affinity for OX1R and can effectively block the action of orexins at this receptor . By blocking OX1R, ACT-335827 can induce satiety and reduce normal and palatable food intake .

Biochemical Pathways

The orexin system, targeted by ACT-335827, is involved in various biochemical pathways related to feeding, nutrient metabolism, and energy homeostasis . By blocking OX1R, ACT-335827 can influence these pathways and lead to reduced food intake .

Result of Action

The blockade of OX1R by ACT-335827 leads to several effects. It can induce satiety and reduce normal and palatable food intake . In a rat model of diet-induced obesity associated with metabolic syndrome, ACT-335827 treatment led to increased water intake and the high-density lipoprotein associated cholesterol proportion of total circulating cholesterol . . controls) and feed efficiency in the absence of hyperphagia .

Action Environment

The action of ACT-335827 can be influenced by environmental factors such as diet. This suggests that the dietary environment can influence the efficacy of ACT-335827 in reducing food intake .

特性

IUPAC Name |

(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34)/t25-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHOBPVRRPCTLG-SETSBSEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CC4=CC(=C(C=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336764 | |

| Record name | ACT-335827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1354039-86-3 | |

| Record name | ACT-335827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of ACT-335827?

A: ACT-335827 acts as a selective antagonist of the orexin receptor type 1 (OX1R). [, ] Orexin neuropeptides, primarily synthesized in the hypothalamus, are involved in regulating arousal, stress response, and feeding behavior. By selectively blocking OX1R, ACT-335827 interferes with orexin signaling in the brain, leading to downstream effects on these physiological processes. [, , ]

Q2: Did ACT-335827 affect effort-based reward-seeking behavior in preclinical studies?

A: Interestingly, ACT-335827, as well as other selective OX1R antagonists (SB-334867 and nivasorexant), did not affect effort-based responding for sucrose rewards in rats. [] This suggests that while the orexin system is implicated in reward processing, particularly for drugs of abuse, selective OX1R antagonism may not significantly alter motivation for natural rewards like sucrose in this specific experimental paradigm. []

Q3: How does ACT-335827 compare to dual orexin receptor antagonists in terms of its effects on stress response?

A: When compared to the dual orexin receptor antagonist Almorexant, ACT-335827 exhibited different effects on the cardiovascular and behavioral responses to novelty stress in rats. [] While Almorexant effectively reduced stress-induced increases in locomotor activity, blood pressure, and heart rate, ACT-335827 alone had limited effects. [] These findings suggest that both OX1R and OX2R may play synergistic roles in mediating stress responses, and blocking only OX1R with ACT-335827 might not be sufficient to elicit the same robust effects as dual receptor blockade. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

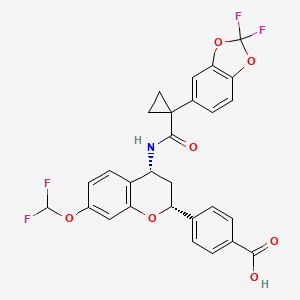

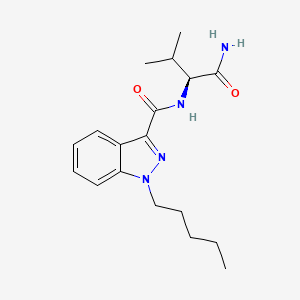

![N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B605083.png)

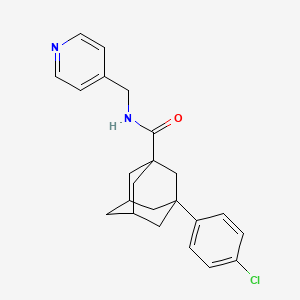

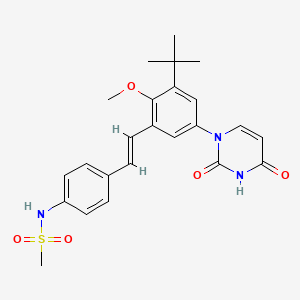

![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)

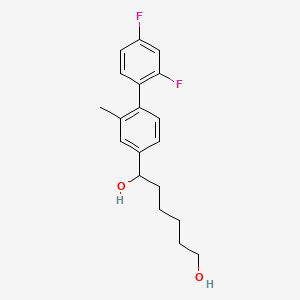

![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)

![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)

![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)